4-(3-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine
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Overview
Description
4-(3-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a chlorostyryl group, a dimethyl group, and a methylsulfanyl group attached to a dihydropyrimidine ring, making it a versatile molecule for chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the Chlorostyryl Intermediate: The initial step involves the preparation of the 3-chlorostyryl intermediate through a reaction between 3-chlorobenzaldehyde and a suitable styrene derivative under basic conditions.
Cyclization: The chlorostyryl intermediate is then subjected to cyclization with a suitable dihydropyrimidine precursor in the presence of a catalyst, such as a Lewis acid, to form the desired dihydropyrimidine ring.
Methylation and Sulfanylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chlorostyryl group can be reduced to a styryl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorostyryl group can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Styryl derivatives.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
4-(3-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chlorostyrylcaffeine: A compound with a similar chlorostyryl group, known for its use as an adenosine receptor antagonist and monoamine oxidase B inhibitor.
Substituted Styryl Derivatives: Compounds with various substituents on the styryl group, used in different chemical and biological applications.
Uniqueness
4-(3-Chlorostyryl)-6,6-dimethyl-2-(methylsulfanyl)-1,6-dihydropyrimidine is unique due to its combination of a chlorostyryl group, dimethyl groups, and a methylsulfanyl group attached to a dihydropyrimidine ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-[(E)-2-(3-chlorophenyl)ethenyl]-4,4-dimethyl-2-methylsulfanyl-1H-pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2S/c1-15(2)10-13(17-14(18-15)19-3)8-7-11-5-4-6-12(16)9-11/h4-10H,1-3H3,(H,17,18)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLXWGOQNVBSDW-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(NC(=N1)SC)C=CC2=CC(=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=C(NC(=N1)SC)/C=C/C2=CC(=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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